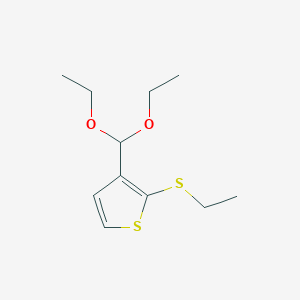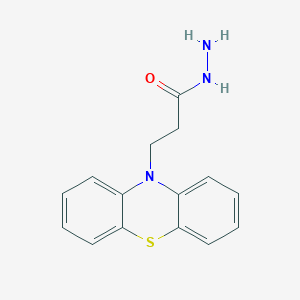
1,7-Diphenylheptane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,7-Diphenylheptane is a diarylheptanoid compound characterized by a heptane chain with phenyl groups attached at the first and seventh positions. This compound is part of a larger class of naturally occurring diarylheptanoids, which are known for their diverse biological activities, including anti-inflammatory, antioxidant, and antitumor properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,7-Diphenylheptane can be synthesized through various methods. One common approach involves the hydrogenation of alkyltriphenylmethanes over nickel catalysts. This method yields alkyldicyclohexylphenylmethanes and alkyltricyclohexylmethanes, which can be separated by fractional distillation and chromatography .
Industrial Production Methods: In industrial settings, this compound can be extracted from natural sources such as the rhizome of Curcuma zedoary. The extraction process involves crushing the rhizome, extracting with ethyl acetate, and concentrating the extract to obtain the desired compound .
Análisis De Reacciones Químicas
Types of Reactions: 1,7-Diphenylheptane undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can participate in type II photoreactions, where UV irradiation leads to the formation of acetophenone and 1-phenylalk-en-1-one .
Common Reagents and Conditions: Common reagents used in these reactions include acetonitrile and medium-pressure mercury lamps for UV irradiation. The reaction conditions often involve specific temperatures and pressures to optimize the yield and selectivity of the desired products .
Major Products Formed: The major products formed from these reactions include acetophenone, 1-phenylalk-en-1-one, and various secondary products such as buta-1,3-diene and 1-phenylcyclohex-3-en-1-ol .
Aplicaciones Científicas De Investigación
1,7-Diphenylheptane has a wide range of scientific research applications. It is considered a novel class of phytoestrogens and has demonstrated significant estrogenic activities both in vitro and in vivo . Additionally, it has been studied for its antioxidation and antidiabetic effects, particularly in the regulation of oxidative stress and insulin resistance . The compound is also used in the formulation of mucoadhesive sustained-release gels for vaginal delivery .
Mecanismo De Acción
The mechanism of action of 1,7-Diphenylheptane involves its interaction with various molecular targets and pathways. For instance, it has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a crucial role in regulating antioxidant enzyme levels and reducing oxidative stress . Additionally, it can modulate the expression of genes involved in inflammation and insulin resistance, such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) .
Comparación Con Compuestos Similares
1,7-Diphenylheptane is part of the diarylheptanoid family, which includes compounds such as 5-hydroxy-7-(4′-hydroxy-3′-methoxyphenyl)-1-phenyl-3-heptanone and 1,7-bis(4-hydroxyphenyl)-1,4,6-heptatrien-3-one . These compounds share a similar structural skeleton but differ in their functional groups and biological activities. For example, 1,7-bis(4-hydroxyphenyl)-1,4,6-heptatrien-3-one has been identified as a potential inhibitor of SARS-CoV-2 , highlighting the unique properties and applications of each compound within this family.
Propiedades
Número CAS |
22906-09-8 |
|---|---|
Fórmula molecular |
C19H24 |
Peso molecular |
252.4 g/mol |
Nombre IUPAC |
7-phenylheptylbenzene |
InChI |
InChI=1S/C19H24/c1(2-6-12-18-14-8-4-9-15-18)3-7-13-19-16-10-5-11-17-19/h4-5,8-11,14-17H,1-3,6-7,12-13H2 |
Clave InChI |
GQJMIKVSYWHDMK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CCCCCCCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


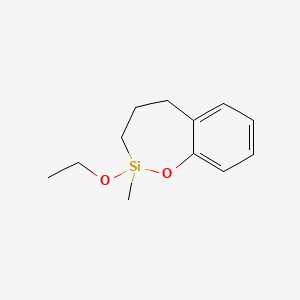
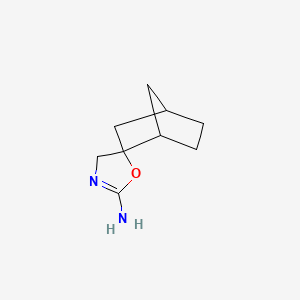
![Benzene, 1,1'-[(2-methylpropylidene)bis(seleno)]bis-](/img/structure/B14701325.png)
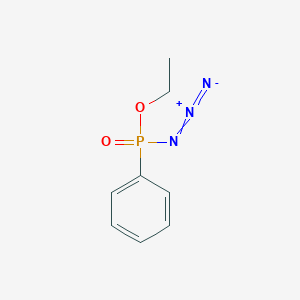
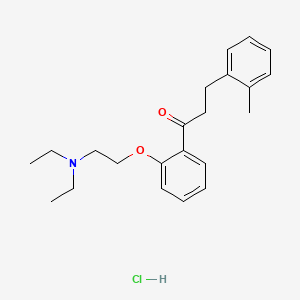
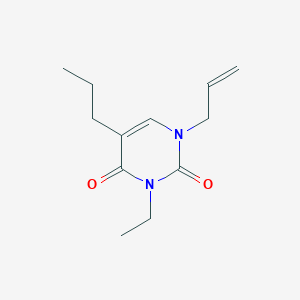
![1-Nitro-4-[[(4-nitrophenyl)methylsulfonyl-phenylmethyl]sulfonylmethyl]benzene](/img/structure/B14701351.png)
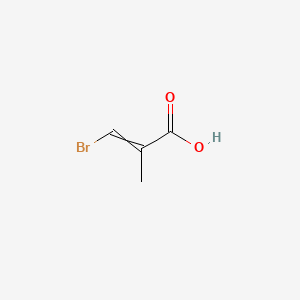
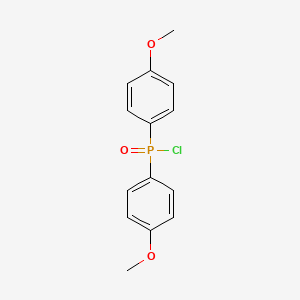
![[(1R,2R)-2-ethenylcyclopropyl]methanol](/img/structure/B14701367.png)


